4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to a class of 1,3,4-oxadiazole derivatives characterized by a central oxadiazole ring linked to a 5,6,7,8-tetrahydronaphthalene moiety and a substituted benzamide group. The methanesulfonyl (-SO₂CH₃) substituent at the para position of the benzamide distinguishes it from other analogs.
Properties
IUPAC Name |
4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)17-10-8-14(9-11-17)18(24)21-20-23-22-19(27-20)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAAUVQVVZRYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The tetrahydronaphthalenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions. The final step often involves the sulfonylation of the benzamide core using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Substituent Variations in the Benzamide Moiety
The target compound’s benzamide group is modified with a methanesulfonyl group, while analogs feature diverse substituents, including halogens, alkoxy groups, and alkyl chains. Key examples include:
Notes:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and bromo (-Br) substituents enhance metabolic stability but reduce solubility. Compound 7 (Br-substituted) shows the highest yield (50%), likely due to favorable reactivity in coupling reactions .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and isopropoxy (-O-iPr) groups improve solubility but may reduce target binding affinity. Compound 8 (-O-iPr) has the lowest yield (12%), possibly due to steric hindrance .
- Methanesulfonyl (-SO₂CH₃) : This group in the target compound is strongly polar, enhancing interactions with charged residues in enzyme active sites (e.g., kinases). However, synthetic details and purity data are absent in the provided evidence.
Biological Activity
The compound 4-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity based on various studies, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The structure includes a methanesulfonyl group and an oxadiazole ring, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| Chemical Class | Benzamide derivative |
Anti-inflammatory Properties
Preliminary studies indicate that This compound may interact with enzymes and receptors involved in inflammatory pathways. This interaction suggests potential therapeutic applications in reducing inflammation and pain. The compound's unique combination of functional groups enhances its bioactivity compared to similar compounds.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of oxadiazole derivatives. Compounds containing the oxadiazole ring have shown diverse biological effects such as antibacterial and antifungal properties. Although specific data on this compound's antimicrobial efficacy is limited, the structural characteristics suggest it may possess similar activities .
Anticancer Activity
1,3,4-Oxadiazoles are known for their anticancer properties. Studies have indicated that derivatives containing this heterocyclic structure can inhibit cancer cell proliferation through various mechanisms. The specific activity of This compound against different cancer cell lines remains to be fully explored but is a promising area for future research .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of the methanesulfonyl group and the oxadiazole ring significantly contributes to the compound's biological activity. Variations in these structural components can lead to changes in potency and selectivity against biological targets.
Key Findings from SAR Studies
- Methanesulfonyl Group : Enhances solubility and bioavailability.
- Oxadiazole Ring : Contributes to diverse interactions within biological systems.
- Tetrahydronaphthalenyl Moiety : Influences interaction with specific receptors or enzymes.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that related oxadiazole compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that This compound may have similar effects.
- Anticancer Potential : In a comparative study of various oxadiazole derivatives against cancer cell lines (e.g., MCF-7 and HeLa), certain modifications led to enhanced cytotoxicity. This indicates that further modifications of the current compound could yield more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
